An In-depth Technical Guide to 3-Formyl Rifamycin: Chemical Structure and Physical Properties
An In-depth Technical Guide to 3-Formyl Rifamycin: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-formyl rifamycin (B1679328), a key semi-synthetic derivative of the rifamycin class of antibiotics. The document details its chemical structure, physical and spectroscopic properties, and its crucial role as a synthetic intermediate in the development of potent antibacterial agents. Furthermore, this guide outlines its mechanism of action, provides detailed experimental protocols for its synthesis and characterization, and includes visual diagrams to illustrate key pathways and workflows. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
3-Formyl rifamycin, also known as rifaldehyde, is structurally characterized by the presence of a formyl (-CHO) group at the C-3 position of the rifamycin ansa-chain.[1] This aldehyde group is highly reactive and serves as a critical handle for the synthesis of a wide array of rifamycin derivatives, including the widely used anti-tuberculosis drug, rifampicin (B610482).[2] The core structure retains the naphthoquinone chromophore characteristic of the rifamycin family, which is responsible for its color and antibacterial activity.[1]
| Identifier | Value |
| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[3] |
| CAS Number | 13292-22-3[3][4] |
| Molecular Formula | C₃₈H₄₇NO₁₃[3][4] |
| SMILES | CC1C=CC=C(C(=O)NC2=C(C=O)C(O)=C3C(=C2O)C(O)=C(C)C4=C3C(=O)C(O4)(OC=CC(OC)C(C)C(OC(C)=O)C(C)C(O)C(C)C(O)C1C)C)C[1] |
| InChI Key | BBNQHOMJRFAQBN-IPZONSSCSA-N[1] |
Physical and Chemical Properties
3-Formyl rifamycin presents as a reddish to orange crystalline powder.[1] It is a key intermediate in the synthesis of various rifamycin analogs.[2]
| Property | Value |
| Molecular Weight | 725.78 g/mol [4][5] |
| Appearance | Red to very dark red or black-red solid[6][7] |
| Melting Point | >122 °C (decomposition)[1], 182-184 °C[4][6][7] |
| Boiling Point | 855.4 ± 65.0 °C (Predicted)[1][4] |
| Density | 1.370 ± 0.10 g/cm³ (Predicted)[1][6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[1][4] Good solubility in organic solvents like dimethylformamide.[1] |
| Purity | >98%[8] |
Spectroscopic Data
The spectroscopic profile of 3-formyl rifamycin is defined by its extended naphthoquinone system and the presence of the formyl group.
| Spectroscopic Data | Value |
| UV-Vis (λmax) | 220, 240, 262, 324, 489 nm[9] |
| Infrared (IR) | Characteristic carbonyl stretching bands are observed around 1730 cm⁻¹ (formyl group) and 1660 cm⁻¹ (quinone moiety).[1] |
| Proton NMR (¹H NMR) | A distinctive aldehydic proton resonance appears in the range of δ 9.5-10.0 ppm.[1] |
Mechanism of Action
The antibacterial activity of rifamycins (B7979662), including 3-formyl rifamycin, is primarily due to the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[2][10] This inhibition prevents the transcription of bacterial genes into messenger RNA (mRNA), thereby halting protein synthesis and leading to bacterial cell death.[1]
The binding site for rifamycins is located on the β-subunit of the bacterial RNAP, within the DNA/RNA channel.[2] The binding of the rifamycin molecule sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[11] This steric occlusion mechanism is the basis of its potent antibacterial effect.[12]
Caption: Inhibition of bacterial RNA polymerase by 3-formyl rifamycin.
Experimental Protocols
Synthesis of 3-Formyl Rifamycin SV from Rifampicin
This protocol describes the acid hydrolysis of rifampicin to yield 3-formyl rifamycin SV.
Materials:
-
Rifampicin
-
Hydrochloric acid (35-37%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
-
Reaction vessel, heating mantle, separatory funnel, rotary evaporator
-
To a suitable reaction vessel, add 100 g of rifampicin and 1200 mL of water.
-
Slowly add 50 mL of hydrochloric acid (35-37%) to the suspension.
-
Heat the mixture to 55 °C and maintain this temperature with stirring for 8 hours.
-
Cool the reaction mixture to 10 °C.
-
Transfer the mixture to a separatory funnel and extract with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain 3-formyl rifamycin SV as a solid. The expected yield is approximately 95%.[14]
Characterization by High-Performance Liquid Chromatography (HPLC)
This protocol is for the determination of 3-formyl rifamycin SV as a related substance in rifampicin samples.
Instrumentation and Conditions: [8]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Luna C8 (150mm × 4.6mm, 5μm).
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 mol/L potassium dihydrogen phosphate, and 1.0 mol/L citric acid in a ratio of 29:32:34:4 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: As appropriate for the system and sample concentration.
Procedure:
-
Standard Preparation: Prepare a standard solution of 3-formyl rifamycin SV of known concentration in a suitable solvent (e.g., the mobile phase).
-
Sample Preparation: Prepare a solution of the sample to be analyzed (e.g., rifampicin) in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-formyl rifamycin SV in the sample chromatogram by comparing its retention time with that of the standard. The quantity can be determined by comparing the peak area with that of the standard.
Role as a Synthetic Intermediate
3-Formyl rifamycin is a pivotal intermediate in the synthesis of other clinically important rifamycin antibiotics.[9] The reactive aldehyde group at the C-3 position allows for the introduction of various side chains through reactions such as reductive amination and condensation, leading to compounds with modified pharmacokinetic and pharmacodynamic properties.[1] A prime example is the synthesis of rifampicin, where 3-formyl rifamycin is reacted with 1-amino-4-methylpiperazine.
Caption: Synthetic pathway from rifampicin to 3-formyl rifamycin and back.
References
- 1. youtube.com [youtube.com]
- 2. Rifampicin - Wikipedia [en.wikipedia.org]
- 3. 3-FORMYL RIFAMYCIN SV synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 6. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NL145554B - PROCEDURE FOR PREPARING A 3-FORMYL-RIFAMYCIN SV DERIVATE - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 13. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
